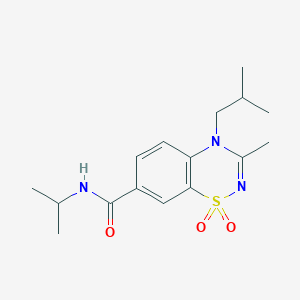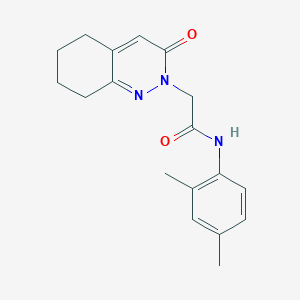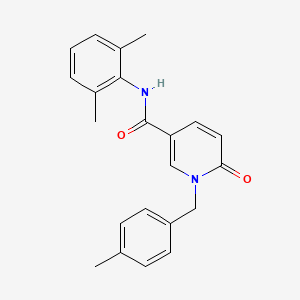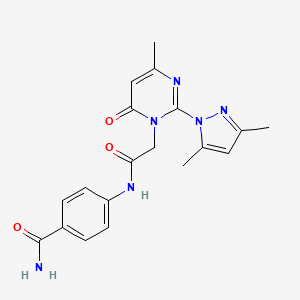![molecular formula C25H26N2O5 B14971203 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B14971203.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a cyclopropane carbonyl group attached to an indole ring, and an acetamide group linked to a methoxy-substituted benzodioxepin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The cyclopropane carbonyl group is introduced through a cyclopropanation reaction, while the acetamide linkage is formed via an amide coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the scalability of the synthetic route, cost-effectiveness of reagents, and environmental impact of the reaction by-products. Advanced techniques such as automated synthesis and process optimization are employed to enhance efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the indole or benzodioxepin rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyclopropane carbonyl group may yield a cyclopropane carboxylic acid, while reduction of the acetamide group could produce an amine derivative.
科学的研究の応用
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and materials.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to serotonin receptors, while the benzodioxepin group could interact with other signaling pathways. These interactions modulate cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE: shares structural similarities with other indole derivatives and benzodioxepin compounds.
Indole-3-acetamide: A simpler indole derivative with applications in plant growth regulation.
Benzodioxepin analogs: Compounds with similar benzodioxepin structures used in medicinal chemistry.
Uniqueness
The uniqueness of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE lies in its combination of the cyclopropane carbonyl, indole, and benzodioxepin moieties, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications that are not observed in simpler analogs.
特性
分子式 |
C25H26N2O5 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]acetamide |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-12-23-22(31-9-4-10-32-23)11-17(21)13-26-24(28)15-27-14-19(25(29)16-7-8-16)18-5-2-3-6-20(18)27/h2-3,5-6,11-12,14,16H,4,7-10,13,15H2,1H3,(H,26,28) |
InChIキー |
MZONUMIHBXSETN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5CC5)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B14971121.png)
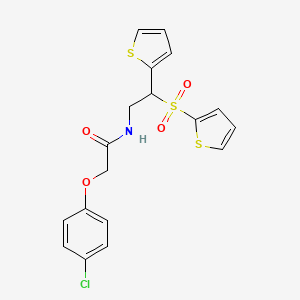
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B14971134.png)

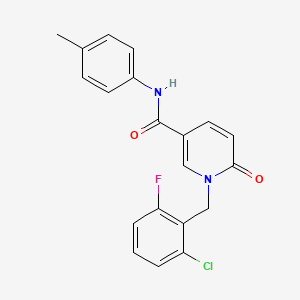
![4-[({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid](/img/structure/B14971152.png)
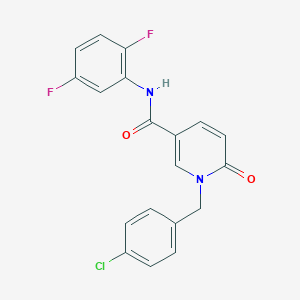
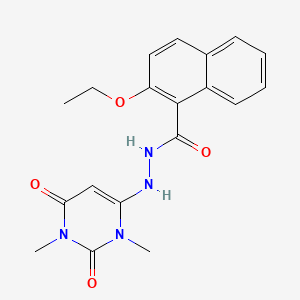
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14971173.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-4-fluorobenzamide](/img/structure/B14971177.png)
